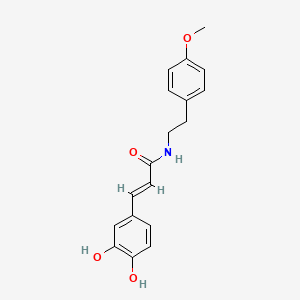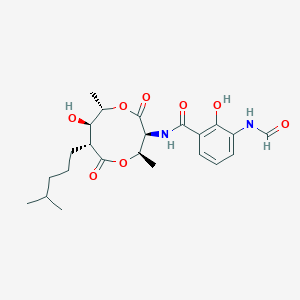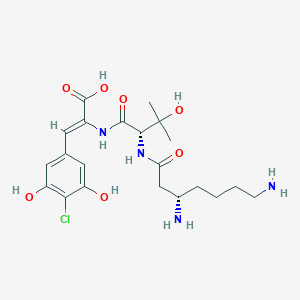
N-Caffeoyl O-methyltyramine
Overview
Description
N-Caffeoyl O-methyltyramine is a naturally occurring alkaloid isolated from the plant Cuscuta reflexa. This compound is known for its strong inhibitory activity against the enzyme alpha-glucosidase, with an IC50 value of 103.58 micromolar . The molecular formula of this compound is C18H19NO4, and it has a molecular weight of 313.35 grams per mole .
Mechanism of Action
Target of Action
N-Caffeoyl O-methyltyramine, also known as Cuscuta propenamide 1, primarily targets α-glucosidase . α-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion. It breaks down complex sugars into simpler sugars, which can then be absorbed by the body .
Mode of Action
This compound exhibits strong inhibitory activity against α-glucosidase . This means that it prevents α-glucosidase from breaking down complex carbohydrates into simpler sugars. As a result, the absorption of these sugars into the body is delayed .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates, it slows down the absorption of sugars into the bloodstream. This can help regulate blood sugar levels, which is particularly beneficial for individuals with diabetes .
Pharmacokinetics
The compound’s inhibitory activity against α-glucosidase suggests that it may be absorbed into the body where it can interact with its target enzyme .
Result of Action
The primary result of this compound’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and sugar absorption . This can help maintain stable blood sugar levels and potentially aid in the management of diabetes .
Biochemical Analysis
Biochemical Properties
Cuscuta propenamide 1 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose, and its inhibition can be beneficial in managing conditions like diabetes. Cuscuta propenamide 1 interacts with alpha-glucosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This interaction is crucial for its potential therapeutic applications.
Cellular Effects
Cuscuta propenamide 1 has been shown to exert cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7) and melanoma cells (SK-MEL-3) . The compound influences cell function by inducing apoptosis, a process of programmed cell death, through the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins like BCL-2 . Additionally, Cuscuta propenamide 1 affects cell signaling pathways and gene expression, leading to reduced cell viability and proliferation .
Molecular Mechanism
At the molecular level, Cuscuta propenamide 1 exerts its effects through several mechanisms. It binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. Furthermore, the compound’s interaction with cancer cells involves the modulation of apoptotic pathways, leading to cell death . The binding interactions with biomolecules and the subsequent changes in gene expression are critical for its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cuscuta propenamide 1 have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that Cuscuta propenamide 1 maintains its inhibitory activity against alpha-glucosidase and its cytotoxic effects on cancer cells over extended periods . These findings highlight the compound’s potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of Cuscuta propenamide 1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits alpha-glucosidase activity without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic use to minimize toxicity while maximizing efficacy.
Metabolic Pathways
Cuscuta propenamide 1 is involved in several metabolic pathways, including the phenylpropanoid biosynthesis pathway . This pathway is crucial for the production of various secondary metabolites that play roles in plant defense and human health. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are involved in the conversion of phenylalanine to trans-cinnamic acid and subsequently to other phenylpropanoids . These interactions influence metabolic flux and the levels of metabolites in the pathway.
Transport and Distribution
Within cells and tissues, Cuscuta propenamide 1 is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Additionally, the compound’s distribution within tissues is affected by its binding affinity to various cellular components . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Cuscuta propenamide 1 exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization of Cuscuta propenamide 1 is critical for its role in modulating cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Caffeoyl O-methyltyramine typically involves the condensation of caffeic acid with O-methyltyramine. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Cuscuta reflexa, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Caffeoyl O-methyltyramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced alkaloid derivatives .
Scientific Research Applications
N-Caffeoyl O-methyltyramine has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving alkaloids and their derivatives.
Biology: The compound’s inhibitory activity against alpha-glucosidase makes it a valuable tool in studying carbohydrate metabolism and related disorders.
Medicine: this compound is investigated for its potential therapeutic effects in managing diabetes and other metabolic diseases.
Comparison with Similar Compounds
N-Caffeoyltyramine: Similar in structure but lacks the O-methyl group.
Caffeic Acid: The parent compound from which N-Caffeoyl O-methyltyramine is derived.
O-Methyltyramine: The other precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific inhibitory activity against alpha-glucosidase, which is not as pronounced in its similar compounds. The presence of both the caffeoyl and O-methyltyramine moieties contributes to its distinct bioactivity and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPLTBLTYEYJJ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189307-47-9 | |
| Record name | 189307-47-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-fluorophenyl)cyclohexyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanol](/img/structure/B1250928.png)

![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)
![N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid](/img/structure/B1250936.png)



![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]furan-3-carboxamide](/img/structure/B1250941.png)





